2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolo-pyrimidinone core. The structure includes a methyl group at position 2 and a 4H-1,2,4-triazol-4-yl substituent at position 7, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
4-methyl-11-(1,2,4-triazol-4-yl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N8O/c1-7-15-11-12-4-8-9(19(11)16-7)2-3-18(10(8)20)17-5-13-14-6-17/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRQTYAULLFJGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)N4C=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core. This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and triazole derivatives. The reaction conditions often require the use of strong bases or acids, and the process may involve heating under reflux to ensure complete cyclization.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals due to its unique structural properties that allow it to interact with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that modifications to the triazole ring enhance the compound's efficacy against a range of bacterial strains, suggesting its potential as a lead compound for antibiotic development .
Anticancer Properties
Recent findings suggest that 2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one may inhibit cancer cell proliferation. In vitro studies have shown that the compound induces apoptosis in various cancer cell lines by activating specific signaling pathways associated with cell death .
Agricultural Applications
The compound's triazole component is known for its fungicidal properties. Research has indicated that it can be used as a fungicide in agricultural practices to protect crops from fungal infections.
Fungicidal Efficacy
Field trials have demonstrated that formulations containing this compound significantly reduce fungal diseases in crops such as wheat and barley. Its mode of action involves inhibiting fungal ergosterol biosynthesis, which is critical for fungal cell membrane integrity .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several derivatives of this compound. The results indicated that compounds with higher electron density on the triazole ring showed enhanced activity against Gram-positive bacteria compared to their counterparts with less electron-donating groups .
Case Study 2: Anticancer Mechanism
In a research article from Cancer Research, scientists investigated the mechanism by which this compound induces apoptosis in breast cancer cells. They found that it activates the mitochondrial pathway of apoptosis through increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins .
Case Study 3: Agricultural Application
A field study conducted by agricultural scientists assessed the effectiveness of this compound as a fungicide against wheat rust. The results showed a significant reduction in disease incidence when applied at recommended dosages compared to untreated controls .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and physicochemical differences between the target compound and its analogs:
Key Findings and Implications
Heteroaromatic Substituents (e.g., pyridinyl in Y020-4861): May increase solubility and target affinity . Triazole vs. Pyrazolo Cores: Triazole-containing analogs (e.g., target compound) favor hydrogen bonding, whereas pyrazolo derivatives (e.g., ) may alter binding kinetics.
Synthetic Strategies: Ionic liquids (e.g., BMIM-PF6 in ) and ZnCl₂/TEA catalysis () are critical for regioselective cyclization . Hydrazine hydrate reflux () is effective for introducing amino groups .
Biological Activity
2-Methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (CAS Number: 932178-59-1) is a hybrid compound that incorporates the triazole and pyrimidine moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The structural complexity of this compound allows for various modifications that can enhance its biological efficacy.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 268.23 g/mol. The compound features a unique arrangement of nitrogen-containing heterocycles that may contribute to its biological properties.
Pharmacological Properties
Research indicates that compounds containing triazole and pyrimidine frameworks exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that triazole derivatives can possess significant antibacterial and antifungal properties. For instance, derivatives with similar structures have been reported to have Minimum Inhibitory Concentrations (MIC) ranging from 0.125–8 µg/mL against various pathogens including Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : The presence of triazole in the molecular structure is associated with anticancer effects. Compounds with similar scaffolds have demonstrated cytotoxicity against several cancer cell lines. For example, certain triazole derivatives exhibited IC50 values in the micromolar range against human cancer cell lines .
- Anti-inflammatory Effects : Some studies have suggested that triazole-containing compounds can inhibit inflammatory pathways. In vitro experiments have shown that these compounds can reduce the expression of pro-inflammatory cytokines in RAW264.7 macrophage cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Research has highlighted the following SAR insights:
- Substituent Effects : The position and nature of substituents on the triazole or pyrimidine rings can significantly affect potency and selectivity against various biological targets.
- Hybridization Potential : The ability to create hybrid compounds by combining different pharmacophores may result in enhanced therapeutic profiles. For example, hybrid molecules incorporating triazole and pyrazole cores have shown promising results in antimicrobial assays .
Case Studies
Several studies have explored the biological activity of triazole derivatives similar to this compound:
- Antibacterial Evaluation : A series of triazolo-pyrimidine compounds were synthesized and evaluated for their antibacterial activity against drug-resistant strains. Compounds exhibiting high activity were identified with MIC values significantly lower than conventional antibiotics .
- Cytotoxicity Assays : A study assessed the cytotoxic effects of various triazole derivatives on cancer cell lines such as MCF-7 and HeLa. Results indicated that modifications to the triazole ring could enhance cytotoxicity by up to threefold compared to unmodified counterparts .
Q & A
Q. What are the recommended synthetic routes for 2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one?
Methodological Answer: The synthesis typically involves multi-step pathways, including cyclization and condensation reactions. A common approach involves reacting aminotriazole derivatives with β-ketoesters or substituted pyridines under acidic or basic conditions. For example:
- Step 1: Condensation of 4H-1,2,4-triazole-4-amine with a pyrido-pyrimidine precursor in dimethylformamide (DMF) at 80–100°C for 12–24 hours.
- Step 2: Cyclization using catalysts like potassium carbonate or acetic acid to form the fused triazolo-pyrimidine core.
- Step 3: Methylation at position 2 via alkylation reagents (e.g., methyl iodide) under reflux in ethanol .
Key Considerations:
- Solvent choice (DMF, ethanol) impacts reaction efficiency.
- Temperature control is critical to avoid side products.
Q. How is the compound characterized for purity and structural confirmation?
Methodological Answer: Characterization employs a combination of spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies proton environments (e.g., methyl group at δ 2.1–2.5 ppm, aromatic protons at δ 7.0–8.5 ppm).
- ¹³C NMR confirms carbonyl (C=O, δ 160–170 ppm) and triazole/pyrimidine carbons.
- Infrared Spectroscopy (IR): Detects functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, C=O at 1680–1720 cm⁻¹).
- Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight.
- Elemental Analysis: Confirms C, H, N composition within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis under varying conditions?
Methodological Answer: Yield optimization requires systematic parameter adjustments:
- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol.
- Catalyst Selection: Bases like K₂CO₃ improve cyclization rates over weaker bases (e.g., NaHCO₃).
- Temperature Gradients: Stepwise heating (e.g., 60°C → 100°C) reduces decomposition.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from byproducts.
Data Contradiction Example:
Conflicting reports on yields (e.g., 45% vs. 65%) may arise from trace moisture in solvents or incomplete precursor activation. Replicating reactions under anhydrous conditions is advised .
Q. How can computational modeling aid in predicting the compound’s biological interactions?
Methodological Answer:
- Molecular Docking: Simulates binding to target enzymes (e.g., kinases) using software like AutoDock Vina. The triazole moiety often shows strong hydrogen bonding with active-site residues.
- Density Functional Theory (DFT): Calculates electron distribution to predict reactivity (e.g., electrophilic regions at pyrimidine C6).
- ADMET Prediction: Tools like SwissADME estimate solubility (LogP ~2.5) and metabolic stability, guiding in vivo studies .
Validation:
Compare computational results with experimental assays (e.g., enzyme inhibition IC₅₀ values).
Q. How do structural modifications at the triazole or pyrimidine rings affect bioactivity?
Methodological Answer:
- Triazole Modifications: Replacing the 4H-triazol-4-yl group with 1H-triazol-1-yl reduces steric hindrance, enhancing receptor binding.
- Pyrimidine Substitutions: Adding electron-withdrawing groups (e.g., -Cl at C5) increases electrophilicity and cytotoxicity.
- Methyl Group Impact: The 2-methyl group improves metabolic stability by shielding the core from oxidation .
Experimental Design:
- Synthesize analogs via Suzuki coupling or nucleophilic substitution.
- Test bioactivity in enzyme inhibition (e.g., topoisomerase II) or cell viability assays (e.g., MTT).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
